molecular formula C15H12ClFN2O3 B5772172 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

Cat. No.: B5772172
M. Wt: 322.72 g/mol
InChI Key: DQVNCYHREDZOCF-UHFFFAOYSA-N
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Description

3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is a complex organic compound that features a combination of chloro, fluoro, and anilino groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID typically involves multiple steps, starting with the preparation of 3-chloro-4-fluoroaniline. This intermediate can be synthesized through the nitration of 3-chloro-4-fluoronitrobenzene, followed by reduction to obtain the aniline derivative .

The next step involves the acylation of 3-chloro-4-fluoroaniline with 4-methylbenzoic acid chloride under suitable reaction conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of the compound.

    4-Methylbenzoic acid: Another precursor used in the acylation step.

    3-Chloro-4-fluoronitrobenzene: Used in the initial nitration step.

Uniqueness

3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(3-chloro-4-fluorophenyl)carbamoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c1-8-2-3-9(14(20)21)6-13(8)19-15(22)18-10-4-5-12(17)11(16)7-10/h2-7H,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVNCYHREDZOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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